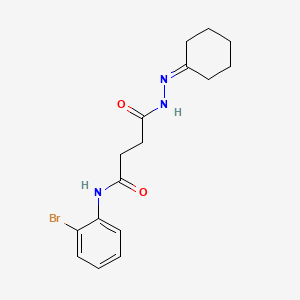![molecular formula C14H15F4N3OS B10955293 4-(2-methylpropyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955293.png)
4-(2-methylpropyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a tetrafluoroethoxy group, and a hydrosulfide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tetrafluoroethoxy group via nucleophilic substitution. The final step often involves the addition of the hydrosulfide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the tetrafluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydrosulfide group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Shares the tetrafluoroethoxy group but lacks the triazole ring and hydrosulfide moiety.
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Contains the tetrafluoroethoxy group and a carboxylic acid moiety instead of the triazole ring.
Uniqueness
4-ISOBUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, tetrafluoroethoxy group, and hydrosulfide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
属性
分子式 |
C14H15F4N3OS |
|---|---|
分子量 |
349.35 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15F4N3OS/c1-8(2)7-21-11(19-20-13(21)23)9-4-3-5-10(6-9)22-14(17,18)12(15)16/h3-6,8,12H,7H2,1-2H3,(H,20,23) |
InChI 键 |
RFUWTSAVQHXLLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


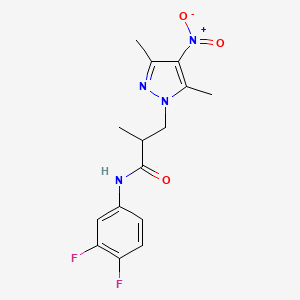
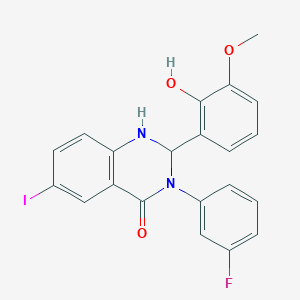
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955227.png)
![6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955232.png)
![ethyl 3-{[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10955235.png)
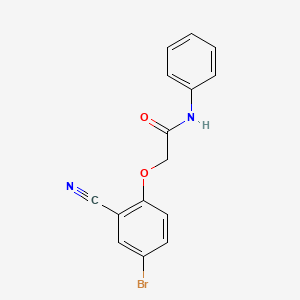
![4-[5-[(2-ethoxyphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955260.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methoxyphenyl)-N-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955268.png)
![butan-2-yl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10955271.png)
![11-methyl-4-[[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxymethyl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955278.png)
![Methyl 5-benzyl-2-{[(3-iodophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10955279.png)
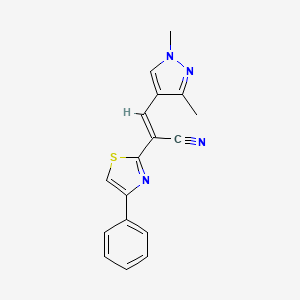
![N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10955289.png)
